1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)-
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Overview
Description
5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid is a heterocyclic compound that features an indole core substituted with a chlorine atom at the 5-position, a phenylthio group at the 3-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Thioether Formation: The phenylthio group is introduced at the 3-position through a nucleophilic substitution reaction using thiophenol and a suitable base.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position via carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for 5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenylthio group and the indole core are crucial for its interaction with these targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-2-carboxylic acid: Lacks the phenylthio group, which may affect its biological activity and chemical reactivity.
3-(Phenylthio)-1H-indole-2-carboxylic acid: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
5-Bromo-3-(phenylthio)-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness
5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the phenylthio group, which together contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-3-phenylsulfanyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-9-6-7-12-11(8-9)14(13(17-12)15(18)19)20-10-4-2-1-3-5-10/h1-8,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMGLXBTNXKAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449381 |
Source
|
Record name | 1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118427-38-6 |
Source
|
Record name | 1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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